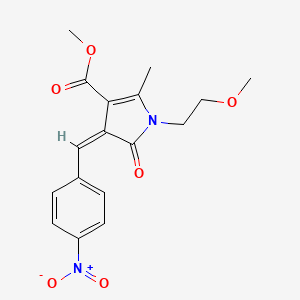![molecular formula C18H19ClN2O3 B5103782 butyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5103782.png)
butyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the benzoate family and has been synthesized through various methods.
作用機序
The mechanism of action of butyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Butyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate has been shown to have anti-inflammatory and anti-cancer effects. It has also been shown to have antioxidant properties. In addition, it has been shown to have an effect on the immune system, specifically on the production of cytokines, which are involved in inflammation.
実験室実験の利点と制限
One advantage of using butyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate in lab experiments is its potential as a drug delivery system. It has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop drugs based on its properties.
将来の方向性
There are several future directions for the study of butyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate. One direction is the further study of its mechanism of action, which may lead to the development of new drugs. Another direction is the study of its potential as a pesticide in agriculture. In addition, its potential use in the development of new materials should be further explored. Lastly, the study of its effects on the immune system should be further investigated.
Conclusion
In conclusion, butyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate is a chemical compound that has potential applications in various fields, including medicine, agriculture, and materials science. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications.
合成法
Butyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate can be synthesized through various methods, including the reaction of butyl 4-aminobenzoate with 4-chlorophenyl isocyanate. This reaction results in the formation of butyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate. Other methods of synthesis include the reaction of butyl 4-aminobenzoate with phosgene and 4-chloroaniline or the reaction of butyl 4-aminobenzoate with 4-chlorophenyl isothiocyanate.
科学的研究の応用
Butyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential as a drug delivery system. In agriculture, it has been studied for its potential use as a pesticide. In materials science, it has been studied for its potential use in the development of new materials.
特性
IUPAC Name |
butyl 4-[(4-chlorophenyl)carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-2-3-12-24-17(22)13-4-8-15(9-5-13)20-18(23)21-16-10-6-14(19)7-11-16/h4-11H,2-3,12H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVJDTNPPMDMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-cyclopentylidene-N-formyl-N-(3-methoxyphenyl)-3-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5103707.png)
![6-bromo-4-(4-methyl-3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5103709.png)
![3-chloro-4-[(2-chlorobenzyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione](/img/structure/B5103714.png)

![2-bromo-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5103718.png)
![8-(2-phenylethyl)-8-azabicyclo[3.2.1]oct-3-yl 3-(4-morpholinyl)propanoate dihydrochloride hydrate](/img/structure/B5103721.png)
![1'-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5103725.png)
![2-({4-[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}carbonyl)-1H-benzimidazole](/img/structure/B5103737.png)
![2-[(2-chlorobenzyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5103744.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B5103751.png)
![4-{4-[(3-methyl-1-piperidinyl)carbonyl]-1-piperidinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5103754.png)
![N-[2-(tert-butylthio)ethyl]-N'-phenylthiourea](/img/structure/B5103781.png)

![1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol](/img/structure/B5103802.png)